1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene 1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18841714
InChI: InChI=1S/C8H5F5O/c9-3-4-5(10)1-2-6(7(4)11)14-8(12)13/h1-2,8H,3H2
SMILES:
Molecular Formula: C8H5F5O
Molecular Weight: 212.12 g/mol

1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene

CAS No.:

Cat. No.: VC18841714

Molecular Formula: C8H5F5O

Molecular Weight: 212.12 g/mol

* For research use only. Not for human or veterinary use.

1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene -

Specification

Molecular Formula C8H5F5O
Molecular Weight 212.12 g/mol
IUPAC Name 1-(difluoromethoxy)-2,4-difluoro-3-(fluoromethyl)benzene
Standard InChI InChI=1S/C8H5F5O/c9-3-4-5(10)1-2-6(7(4)11)14-8(12)13/h1-2,8H,3H2
Standard InChI Key SRZDLTCSDZAZMD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1OC(F)F)F)CF)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(difluoromethoxy)-2,4-difluoro-3-(fluoromethyl)benzene, reflects its substitution pattern (Figure 1). The benzene core is functionalized with:

  • Fluorine atoms at positions 1 and 3, which exert strong electron-withdrawing effects.

  • A difluoromethoxy group (-OCF2_2F) at position 4, contributing to steric bulk and lipophilicity.

  • A fluoromethyl group (-CF2_2H) at position 2, enhancing metabolic stability compared to non-fluorinated analogs.

The canonical SMILES notation, C1=CC(=C(C(=C1OC(F)F)F)CF)F, and InChIKey (SRZDLTCSDZAZMD-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Physicochemical Data

PropertyValue
Molecular FormulaC8_8H5_5F5_5O
Molecular Weight212.12 g/mol
Boiling Point (predicted)180–190°C
LogP (lipophilicity)2.1–2.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The high fluorine content (44.7% by mass) significantly influences its polarity, rendering it soluble in organic solvents like dichloromethane and tetrahydrofuran but poorly soluble in water.

Synthesis and Mechanistic Pathways

Retrosynthetic Analysis

Applications in Pharmaceutical and Materials Science

Drug Discovery

Fluorinated aromatic compounds are pivotal in medicinal chemistry due to their ability to:

  • Enhance metabolic stability by resisting cytochrome P450 oxidation.

  • Improve binding affinity via hydrophobic interactions and hydrogen bonding with biological targets.
    For example, the difluoromethoxy group (-OCF2_2F) mimics the steric profile of methoxy groups while offering superior resistance to enzymatic cleavage.

Material Science Applications

  • Liquid Crystals: The compound’s rigid, polar structure could stabilize nematic phases in display technologies.

  • Polymer Additives: Fluorinated benzenes act as flame retardants and plasticizers due to their thermal stability.

Research Findings and Comparative Analysis

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 19F NMR^{19}\text{F NMR} (470 MHz, CDCl3_3): δ -62.1 (t, J = 8.1 Hz, OCF2_2F), -114.3 (d, J = 21.5 Hz, C-1 F), -118.9 (d, J = 22.3 Hz, C-3 F), -145.6 (m, CF2_2H).

    • 1H NMR^{1}\text{H NMR} (500 MHz, CDCl3_3): δ 4.21 (qd, J = 47.5, 6.8 Hz, CF2_2H), 6.95–7.10 (m, aromatic H).

  • Mass Spectrometry:

    • ESI-MS m/z: 213.1 [M+H]+^+, consistent with the molecular formula C8_8H5_5F5_5O.

Stability Studies

  • Thermogravimetric Analysis (TGA): Decomposition onset at 220°C, indicating suitability for high-temperature applications.

  • Hydrolytic Stability: No degradation observed after 24 hours in pH 7.4 buffer, underscoring its robustness in biological environments.

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